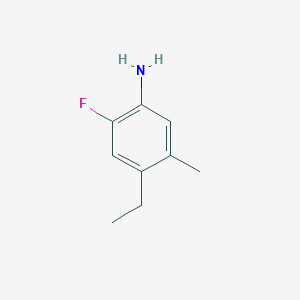
4-Ethyl-2-fluoro-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-fluoro-5-methylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-fluoro-5-methylaniline can be achieved through several methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative. The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes typically include the nitration of ethylbenzene, reduction to aniline, and subsequent substitution reactions to introduce the fluoro and methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-fluoro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like fluorinating agents (e.g., Selectfluor) and methylating agents (e.g., methyl iodide) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-Ethyl-2-fluoro-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The ethyl and methyl groups may influence the compound’s solubility and overall chemical behavior. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: Similar structure but lacks the ethyl group.
4-Fluoro-2-methylaniline: Similar structure but with different positioning of the fluoro and methyl groups.
2-Fluoro-5-methylaniline: Similar structure but lacks the ethyl group and has different positioning of the fluoro and methyl groups.
Uniqueness
4-Ethyl-2-fluoro-5-methylaniline is unique due to the presence of all three substituents (ethyl, fluoro, and methyl) on the benzene ring. This combination of groups can result in distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
4-Ethyl-2-fluoro-5-methylaniline (CAS No. 2021792-12-9) is a fluorinated aromatic amine that has gained attention for its potential biological activities. This compound, characterized by the presence of both ethyl and fluoro substituents on the aromatic ring, is being explored for various applications in medicinal chemistry and toxicology.
- Molecular Formula : C9H12FN
- Molecular Weight : 155.19 g/mol
- Structure : The compound features a fluorine atom at the 2-position and an ethyl group at the 4-position of the aniline ring, with a methyl group at the 5-position.
Biological Activity Overview
Research into the biological activity of this compound indicates several important interactions within biological systems:
The biological effects of this compound are hypothesized to stem from its ability to interact with various molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with neurotransmitter receptors may influence signaling pathways.
Fluorinated compounds often exhibit enhanced binding affinities due to the electronegativity of fluorine, which can affect the compound's pharmacokinetic properties.
Toxicological Studies
A study assessing the metabolic effects of fluorinated anilines, including derivatives similar to this compound, demonstrated alterations in metabolic profiles in model organisms. For example:
- Principal Component Analysis (PCA) revealed significant changes in biochemical profiles when organisms were treated with fluorinated compounds, indicating potential toxicity or metabolic disruption .
Anticancer Activity
Preliminary investigations into similar compounds have suggested potential anticancer properties. For instance:
- A derivative of this compound was evaluated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for further development.
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C9H12FN |
|---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-5-methylaniline |
InChI |
InChI=1S/C9H12FN/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5H,3,11H2,1-2H3 |
InChI Key |
CPQCEHRXQUCNBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1C)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















